Agn-PC-0nih9S

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Agn-PC-0nih9S is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability, reactivity, and versatility, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0nih9S involves several methods, including chemical reduction, electrochemical methods, and green synthesis. Chemical reduction is the most frequently applied method, where a reductant such as citrate is used to reduce silver ions in an aqueous solution, forming nanosized colloidal silver particles . Electrochemical methods involve the use of an electric current to reduce silver ions, while green synthesis utilizes biological agents like plant extracts to achieve the same result .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reduction processes. These processes are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pH, and concentration of reactants . The polyol method, which involves the reduction of silver ions in a polyol medium, is also commonly used in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Agn-PC-0nih9S undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the compound reacts with oxidizing agents to form silver oxide. Reduction reactions involve the conversion of silver ions back to their metallic state using reducing agents like sodium borohydride . Substitution reactions can occur when this compound interacts with halogens or other reactive species, leading to the formation of new compounds.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogens like chlorine and bromine . Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures, pH levels, and concentrations of reactants.

Major Products Formed: The major products formed from the reactions of this compound include silver oxide, metallic silver, and various substituted silver compounds. These products have diverse applications in fields such as catalysis, electronics, and materials science .

Scientific Research Applications

Agn-PC-0nih9S has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including oxidation and reduction processes . In biology, this compound is studied for its antimicrobial properties, making it a potential candidate for use in infection treatments and wound healing . In medicine, the compound is explored for its potential in drug delivery systems and as a component in diagnostic tools . Industrial applications include its use in the production of conductive materials, sensors, and electronic devices .

Mechanism of Action

The mechanism of action of Agn-PC-0nih9S involves its interaction with cellular components and molecular pathways. In biological systems, the compound exerts its effects by disrupting microbial cell membranes and interfering with cellular respiration . This leads to the inhibition of microbial growth and the eventual death of the cells. The molecular targets of this compound include proteins and enzymes involved in cellular metabolism, making it a potent antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Agn-PC-0nih9S include other silver-based nanoparticles and compounds such as silver nitrate, silver chloride, and silver sulfide . These compounds share some properties with this compound, such as antimicrobial activity and reactivity with various chemical agents.

Uniqueness: What sets this compound apart from these similar compounds is its enhanced stability and versatility. Unlike silver nitrate, which is highly soluble and can be easily washed away, this compound remains stable under various environmental conditions . Additionally, its unique synthesis methods allow for precise control over its size and shape, leading to tailored properties for specific applications .

Conclusion

This compound is a compound with significant potential in various scientific fields Its unique properties, diverse preparation methods, and wide range of applications make it a valuable subject of study

Properties

CAS No. |

61712-40-1 |

|---|---|

Molecular Formula |

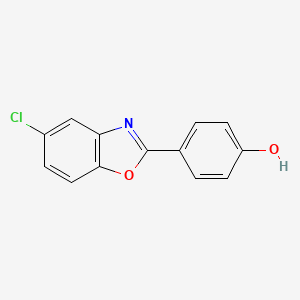

C13H8ClNO2 |

Molecular Weight |

245.66 g/mol |

IUPAC Name |

4-(5-chloro-1,3-benzoxazol-2-yl)phenol |

InChI |

InChI=1S/C13H8ClNO2/c14-9-3-6-12-11(7-9)15-13(17-12)8-1-4-10(16)5-2-8/h1-7,16H |

InChI Key |

OLCHPSBGCJIERI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)Cl)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.